![molecular formula C9H6BrClS B2402635 5-Bromo-2-chloromethyl-benzo[b]thiophene CAS No. 50638-17-0](/img/structure/B2402635.png)

5-Bromo-2-chloromethyl-benzo[b]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

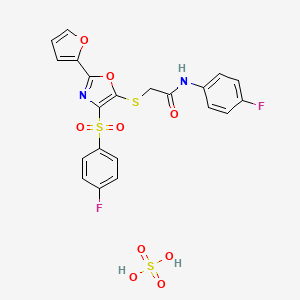

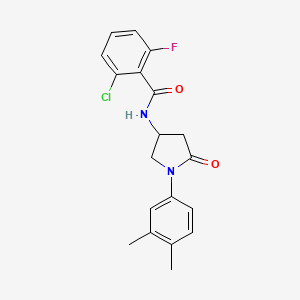

5-Bromo-2-chloromethyl-benzo[b]thiophene is a sulfur-containing heterocyclic compound that belongs to the benzo[b]thiophene class. It has a molecular formula of C9H6BrClS .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .Molecular Structure Analysis

The molecular weight of 5-Bromo-2-chloromethyl-benzo[b]thiophene is 261.56. A similar compound, Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)chloromethyl]-, has a molecular formula of C15H9BrClFS and a molecular weight of 355.65 .Chemical Reactions Analysis

Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Electrophilic, nucleophilic, and radical substitutions are very different, not only in the reagents and reaction conditions required, but also in the history of their development .Physical And Chemical Properties Analysis

The boiling point of Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)chloromethyl]- is predicted to be 433.9±40.0 °C and its density is predicted to be 1.580±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Bromo-2-chloromethyl-benzo[b]thiophene has been utilized in various synthetic and chemical reaction studies. For example, the synthesis of substituted benzo[b]thiophenes, where compounds substituted at different positions with groups such as methyl, methoxy, chloro, bromo, and nitro, has been achieved using methods involving cyclization of thiophenyl-acetals and ketones. This process showcases the versatility of benzo[b]thiophene derivatives in creating a range of chemically diverse compounds (Pié & Marnett, 1988).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, benzo[b]thiophene derivatives, including those similar to 5-Bromo-2-chloromethyl-benzo[b]thiophene, have been explored. These compounds show potential in creating pharmacologically active substances, as highlighted in studies where various benzo[b]thiophen derivatives were synthesized and evaluated for their biological activities (Chapman et al., 1969).

Catalysis and Organic Reactions

5-Bromo-2-chloromethyl-benzo[b]thiophene has also been implicated in studies focusing on catalysis and organic reaction mechanisms. For instance, a copper-catalyzed electrophilic chlorocyclization method employing sodium chloride as a source of electrophilic chlorine was developed to generate highly functionalized benzo[b]thiophenes. This method represents an innovative approach in the field of synthetic chemistry, expanding the possibilities for creating new compounds (Walter et al., 2019).

Safety and Hazards

Safety precautions for handling 5-Bromo-2-chloromethyl-benzo[b]thiophene include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

5-bromo-2-(chloromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAZHKPEAOIZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)

![4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2402557.png)

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)